N-(8-propoxyquinolin-5-yl)propanamide
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Overview
Description
N-(8-propoxyquinolin-5-yl)propanamide is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a propoxy group at the 8th position and a propanamide group at the 5th position .
Preparation Methods
The synthesis of N-(8-propoxyquinolin-5-yl)propanamide involves several steps. One common method includes the reaction of 8-hydroxyquinoline with propyl bromide to form 8-propoxyquinoline. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various quinoline derivatives .
Scientific Research Applications
N-(8-propoxyquinolin-5-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-propoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(8-propoxyquinolin-5-yl)propanamide can be compared with other similar compounds, such as:
N-(8-hydroxyquinolin-5-yl)propanamide: This compound has a hydroxyl group instead of a propoxy group, which may result in different chemical and biological properties.
N-(8-methoxyquinolin-5-yl)propanamide: The presence of a methoxy group instead of a propoxy group can influence the compound’s reactivity and biological activity.
N-(8-ethoxyquinolin-5-yl)propanamide: Similar to the methoxy derivative, the ethoxy group can alter the compound’s properties compared to the propoxy group.
This compound is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-10-19-13-8-7-12(17-14(18)4-2)11-6-5-9-16-15(11)13/h5-9H,3-4,10H2,1-2H3,(H,17,18) |
InChI Key |
XOOSOIXHORORHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)CC)C=CC=N2 |
Origin of Product |
United States |
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